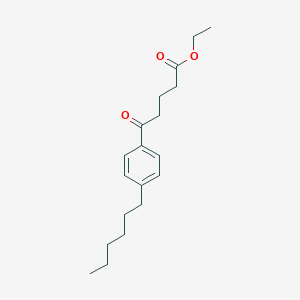

Ethyl 5-(4-hexylphenyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(4-hexylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 4-hexylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-hexylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-hexylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the acid and ethanol are passed over a solid acid catalyst at elevated temperatures. The continuous removal of water formed during the reaction helps drive the equilibrium towards the formation of the ester.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(4-hexylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or primary amines under basic conditions.

Major Products Formed

Oxidation: 5-(4-Hexylphenyl)-5-oxovaleric acid.

Reduction: 5-(4-Hexylphenyl)-5-hydroxyvalerate.

Substitution: 5-(4-Hexylphenyl)-5-oxovaleramide.

Applications De Recherche Scientifique

Ethyl 5-(4-hexylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of Ethyl 5-(4-hexylphenyl)-5-oxovalerate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity. The molecular pathways involved include the activation of esterases and subsequent metabolic processes.

Comparaison Avec Des Composés Similaires

Ethyl 5-(4-hexylphenyl)-5-oxovalerate can be compared with similar compounds such as:

Ethyl 5-(4-hexylphenyl)-5-oxopentanoate: Similar structure but with a shorter carbon chain.

Ethyl 5-(4-hexylphenyl)-5-oxobutanoate: Another similar compound with an even shorter carbon chain.

Ethyl 5-(4-hexylphenyl)-5-oxooctanoate: Longer carbon chain, leading to different physical and chemical properties.

The uniqueness of this compound lies in its specific carbon chain length, which influences its reactivity and applications in various fields.

Activité Biologique

Ethyl 5-(4-hexylphenyl)-5-oxovalerate, with the chemical formula C19H28O3 and CAS number 138247-14-0, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C19H28O3

- Molar Mass : 304.42 g/mol

- Structural Formula :

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's oxo group may play a crucial role in its reactivity and interaction with enzymes or receptors.

Pharmacological Activity

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits significant antioxidant activity. This property is vital for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially making it beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Some studies have reported that derivatives of similar compounds exhibit antimicrobial properties, suggesting a potential for this compound to act against bacterial or fungal infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant free radical scavenging ability | |

| Anti-inflammatory | Reduced cytokine production in vitro | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated a notable reduction in DPPH radical concentration, indicating strong antioxidant potential.

Case Study 2: Anti-inflammatory Effects

In vitro experiments assessed the anti-inflammatory effects of this compound on human macrophages. The results showed a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) upon treatment with the compound, suggesting its potential application in inflammatory diseases.

Case Study 3: Antimicrobial Properties

A screening of various derivatives including this compound revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating potential as a therapeutic agent.

Propriétés

IUPAC Name |

ethyl 5-(4-hexylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-3-5-6-7-9-16-12-14-17(15-13-16)18(20)10-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCOTGAWAQGWRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577549 |

Source

|

| Record name | Ethyl 5-(4-hexylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138247-14-0 |

Source

|

| Record name | Ethyl 5-(4-hexylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.